Levallorphan tartrate

Descripción general

Descripción

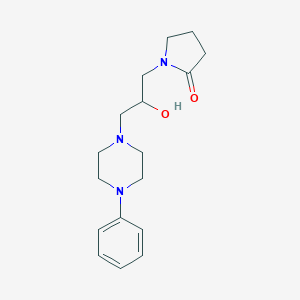

El tartrato de levallorfán, también conocido como tartrato de 17-alilmorfinan-3-ol, es un modulador opioide que pertenece a la familia de la morfinana. Se utiliza como analgésico opioide y antagonista/antídoto opioide. El tartrato de levallorfán actúa como antagonista del receptor μ-opioide y como agonista del receptor κ-opioide, lo que le permite bloquear los efectos de agentes más fuertes como la morfina al mismo tiempo que produce analgesia .

Mecanismo De Acción

El tartrato de levallorfán ejerce sus efectos antagonizando los efectos de los opioides a través de la competencia por los mismos sitios receptores. Se une al receptor μ-opioide y al receptor nicotínico de acetilcolina alfa2/alfa3. Esta unión previene o revierte los efectos de los opioides, incluyendo la depresión respiratoria, la sedación y la hipotensión. Además, puede revertir los efectos psicomiméticos y disfóricos de los agonistas-antagonistas como la pentazocina .

Análisis Bioquímico

Biochemical Properties

Levallorphan tartrate interacts with the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 . It acts as an antagonist of the μ-opioid receptor (MOR) and as an agonist of the κ-opioid receptor (KOR) .

Cellular Effects

This compound is used to treat drug overdoses . It reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It also prevents or reverses the effects of opioids including respiratory depression, sedation, and hypotension .

Molecular Mechanism

This compound antagonizes opioid effects by competing for the same receptor sites . It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 .

Temporal Effects in Laboratory Settings

The half-life of this compound is about 1 hour . It is rapidly absorbed and metabolized in the liver .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del tartrato de levallorfán implica varios pasos, comenzando con el ácido homoanisico. El proceso incluye la formación de intermediarios, que luego se convierten en el producto final a través de una serie de reacciones químicas. El método asegura un alto rendimiento y una alta pureza, lo que lo hace adecuado para la producción industrial .

Métodos de producción industrial

La producción industrial del tartrato de levallorfán sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para garantizar un rendimiento y una pureza máximos, adhiriéndose a estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El tartrato de levallorfán se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción específica, como la temperatura, la presión y el disolvente utilizado .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El tartrato de levallorfán tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones y estudios químicos.

Biología: Se estudia por sus efectos en los receptores opioides y sus posibles aplicaciones terapéuticas.

Medicina: Se utiliza para revertir la depresión respiratoria inducida por opioides y como analgésico en combinación con otros analgésicos opioides.

Industria: Se emplea en la producción de formulaciones farmacéuticas y como estándar en química analítica .

Comparación Con Compuestos Similares

Compuestos similares

El tartrato de levallorfán es similar a otros antagonistas y moduladores opioides, tales como:

- Naloxona

- Nalbufina

- Butorfanol

- Ciclorfán

- Dextrallorfán

- Levometorfán

- Levorfanol

- Nalodeína

- Nalorfina

- Oxilorfán

- Proxorfán

- Samidorfán

- Xorfánol

Singularidad

Lo que distingue al tartrato de levallorfán de estos compuestos similares es su doble acción como antagonista del receptor μ-opioide y agonista del receptor κ-opioide. Esta combinación única le permite bloquear los efectos de los opioides más fuertes al mismo tiempo que proporciona analgesia, lo que lo hace particularmente útil en aplicaciones médicas e investigativas específicas .

Propiedades

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMLYVACGDQRFU-ZTMWJVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017345 | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-82-9 | |

| Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan tartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVALLORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does levallorphan tartrate exert its antagonistic effects?

A1: this compound acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]

Q2: What are the downstream effects of this compound binding to opioid receptors?

A2: By blocking opioid receptors, this compound can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided abstracts primarily focus on the pharmacological aspects of this compound and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.

Q5: Does this compound exhibit any catalytic properties, and if so, what are its applications in this context?

A5: The provided research primarily focuses on this compound's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.

Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to this compound?

A6: While the provided abstracts touch upon the pharmacological effects and interactions of this compound, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.

Q7: What is the duration of action of this compound?

A7: Research suggests that the duration of action of this compound is shorter than that of some longer-acting opioids like morphine. [] This implies that if this compound is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.

Q8: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?

A8: Researchers have investigated the efficacy of this compound in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]

Q9: Has this compound been evaluated in clinical trials?

A9: Yes, several clinical studies have been conducted to evaluate the effects of this compound in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)

![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)